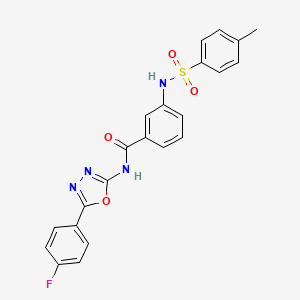

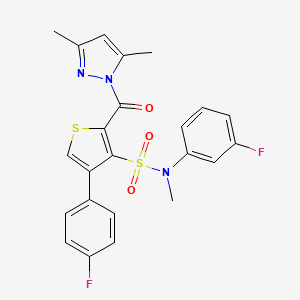

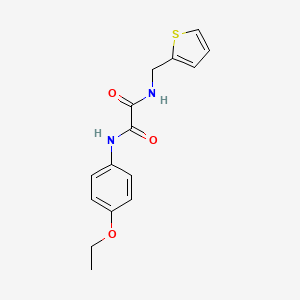

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like the one you mentioned often belong to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For example, the synthesis of some thiadiazole derivatives involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .Wissenschaftliche Forschungsanwendungen

Antagonistic Properties for Human Adenosine A3 Receptors

- The compound, specifically N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, exhibits strong binding affinity and selectivity for human adenosine A3 receptors. It shows antagonistic properties in functional assays of cAMP biosynthesis, a crucial signal transduction pathway of adenosine A3 receptors (Jung et al., 2004).

Anticancer Activities

- Certain derivatives of this compound, particularly those synthesized as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, demonstrated significant anticancer activity. These derivatives showed high selectivity and effectiveness against A549 human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Activities

- Synthesized thiazole derivatives, including those with pyrazole moieties, exhibited notable anti-bacterial and anti-fungal activities. Specifically, compounds like 2-(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4phenylthiazol-2-yl)acetamide showed high anti-bacterial activity, and derivatives with 4hydroxy-3-methoxyphenyl groups demonstrated strong anti-fungal activity (Saravanan et al., 2010).

Optoelectronic Properties

- Thiazole-containing monomers, such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, were synthesized and characterized for their optoelectronic properties. These monomers were used in electrochemical polymerization to investigate the optoelectronic properties of the resultant conducting polymers, showing potential for applications in materials science (Camurlu & Guven, 2015).

Antiviral and Antifungal Activities

- Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, synthesized as part of a study, showed significant antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens (Tang et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S3/c1-9-7-22-14(16-9)17-12(20)8-23-15-18-13(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRFBDFUGDYGGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![N-(3,4-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2923911.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2923919.png)